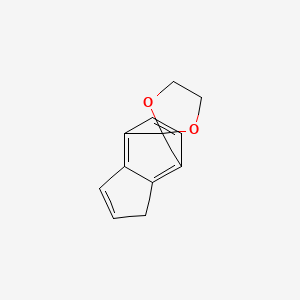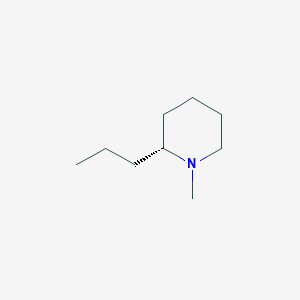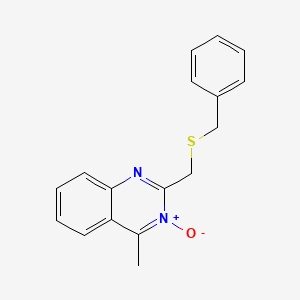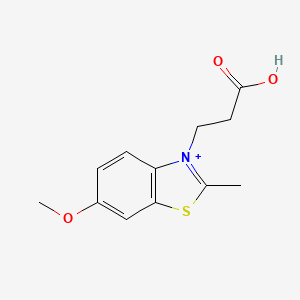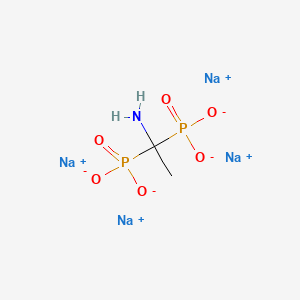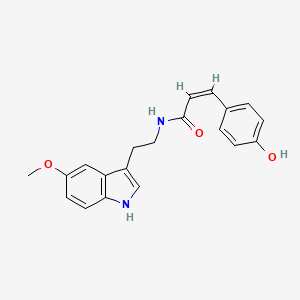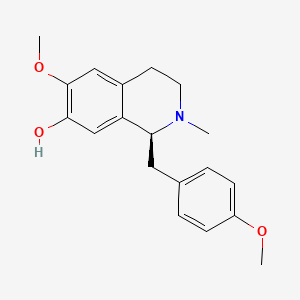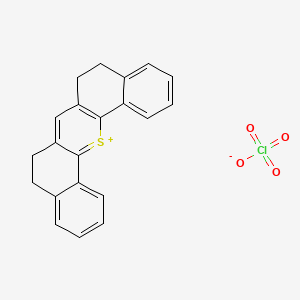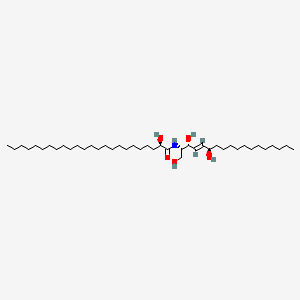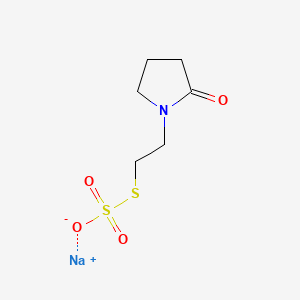
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is a derivative of thiosulfuric acid, which is known for its instability and tendency to decompose in aqueous solutions. The addition of the S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester group and the sodium salt form enhances its stability and solubility, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt typically involves the reaction of thiosulfuric acid with 2-(2-oxo-1-pyrrolidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H2S2O3+ClCH2CH2C(O)N(CH2)4+NaOH→NaS2O3CH2CH2C(O)N(CH2)4+H2O+NaCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in sulfur metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.
Industry: Utilized in various industrial processes, including as a stabilizer in chemical formulations and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can donate sulfur atoms, which can participate in various biochemical reactions. It may also act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Sodium thiosulfate: A well-known compound with similar sulfur-donating properties but lacks the ester group.
Sodium sulfite: Another sulfur-containing compound used in various applications but with different chemical properties.
Sodium bisulfite: Used as a reducing agent and preservative, but with distinct reactivity compared to thiosulfuric acid derivatives.
Uniqueness
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt is unique due to the presence of the ester group, which imparts different chemical reactivity and potential biological activity compared to other sulfur-containing compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
117018-95-8 |
|---|---|
Molecular Formula |
C6H10NNaO4S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
sodium;2-oxo-1-(2-sulfonatosulfanylethyl)pyrrolidine |
InChI |
InChI=1S/C6H11NO4S2.Na/c8-6-2-1-3-7(6)4-5-12-13(9,10)11;/h1-5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
KKAMVEUNCMVTBO-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1)CCSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





